N-(3-Amino-4-chlorophenyl)-2-isobutoxybenzamide
Description
Nomenclature and Structural Identification
This compound follows the systematic nomenclature conventions established by the International Union of Pure and Applied Chemistry for complex organic compounds containing multiple functional groups. The compound's name reflects its fundamental structural components: a benzamide core substituted at the 2-position with an isobutoxy group (2-methylpropoxy), and an N-substituted aniline derivative bearing both amino and chloro substituents. The molecular framework consists of two aromatic rings connected through an amide linkage, with the aniline ring carrying an amino group at the meta position and a chlorine atom at the ortho position relative to the amide nitrogen.
The structural identification of this compound relies on standard spectroscopic techniques commonly employed in organic chemistry. Nuclear magnetic resonance spectroscopy provides detailed information about the compound's connectivity, with the isobutoxy group exhibiting characteristic splitting patterns for the methyl groups and the methine proton. The aromatic region displays distinct signals corresponding to the substituted benzene rings, while the amide proton appears as a characteristic downfield signal. Mass spectrometry confirms the molecular weight and fragmentation patterns, with the isobutoxy group often serving as a distinctive fragmenting unit during ionization processes.
| Structural Component | Chemical Feature | Spectroscopic Signature |
|---|---|---|
| Benzamide Core | Carbonyl group | Infrared absorption ~1650 cm⁻¹ |
| Isobutoxy Substituent | Branched alkyl ether | Nuclear magnetic resonance doublet pattern |
| Amino Group | Primary amine | Infrared N-H stretching ~3300-3500 cm⁻¹ |
| Chloro Substituent | Halogen substitution | Mass spectrometry isotope pattern |
The three-dimensional structure of this compound exhibits conformational flexibility due to rotation around the amide bond and the ether linkage of the isobutoxy group. Computational modeling studies of related benzamide derivatives suggest that the molecule adopts preferred conformations that minimize steric interactions between the bulky isobutoxy group and the substituted aniline ring. The amino and chloro substituents on the aniline ring create an electronic environment that influences the compound's reactivity and potential biological activity through both steric and electronic effects.
Historical Context and Discovery
The development of this compound emerges from the broader historical evolution of benzamide chemistry, which has its roots in the early exploration of aromatic amide compounds in the nineteenth and early twentieth centuries. Benzamide derivatives gained prominence in pharmaceutical research during the mid-twentieth century when researchers recognized their potential as therapeutic agents and synthetic intermediates. The specific combination of amino and chloro substituents on aniline derivatives became particularly significant following discoveries in antimicrobial and antiviral research, where such substitution patterns demonstrated enhanced biological activity compared to unsubstituted analogs.
The systematic exploration of isobutoxy-substituted benzamides represents a more recent development in medicinal chemistry, driven by the recognition that branched alkoxy groups can significantly influence both the pharmacokinetic properties and biological activity of drug candidates. Research programs focused on N-phenylbenzamide derivatives have demonstrated that specific substitution patterns, including those found in this compound, can enhance metabolic stability and improve selectivity for biological targets. The synthesis of this particular compound likely emerged from structure-activity relationship studies aimed at optimizing the properties of lead compounds in pharmaceutical development programs.
Contemporary synthetic methodology has enabled the efficient preparation of complex benzamide derivatives like this compound through well-established amide coupling reactions. The availability of substituted aniline derivatives and alkoxy-substituted benzoic acid precursors has facilitated the exploration of diverse benzamide architectures. Modern coupling reagents and catalytic systems have streamlined the synthesis process, making it feasible to prepare and evaluate numerous analogs for structure-activity relationship studies.
Relevance in Contemporary Chemical Research
This compound occupies a significant position in contemporary chemical research due to its potential applications across multiple disciplines, including medicinal chemistry, materials science, and synthetic organic chemistry. Recent studies of N-phenylbenzamide derivatives have revealed their utility as antiviral agents, with specific compounds demonstrating activity against hepatitis B virus through mechanisms involving the upregulation of APOBEC3G protein levels. The structural features present in this compound, particularly the amino-chloro substitution pattern, align with pharmacophores identified in active antiviral compounds.
The compound's relevance extends to enzyme inhibition studies, where benzamide derivatives have shown promise as inhibitors of various biological targets. Research into tyrosinase inhibitory activity has identified specific benzamide structures with significant potency, suggesting that compounds like this compound may serve as leads for developing new therapeutic agents. The presence of both electron-donating and electron-withdrawing groups on the aniline ring creates an electronic environment that may enhance binding affinity to protein targets through complementary interactions.
| Research Application | Relevant Structural Feature | Observed Activity Range |
|---|---|---|
| Antiviral Development | N-phenylbenzamide scaffold | IC₅₀ values 1-10 micromolar |
| Enzyme Inhibition | Amino-substituted aromatics | IC₅₀ values 2-45 micromolar |
| Materials Chemistry | Hydrogen bonding capacity | Variable depending on application |
| Synthetic Methodology | Multiple reactive sites | Yields typically 70-95% |
Modern computational approaches have enhanced the understanding of structure-activity relationships in benzamide derivatives, enabling researchers to predict the properties of compounds like this compound before synthesis. Molecular docking studies and quantum mechanical calculations provide insights into potential binding modes and reactivity patterns, guiding the design of new derivatives with improved properties. These computational tools have become indispensable for optimizing synthetic strategies and predicting biological activities.
Overview of Benzamide Derivatives in Organic Chemistry
Benzamide derivatives represent one of the most versatile and extensively studied classes of organic compounds, encompassing a vast array of structures with diverse applications in pharmaceutical, agrochemical, and materials chemistry. The fundamental benzamide scaffold provides an excellent framework for introducing various functional groups and substituents, allowing chemists to fine-tune properties such as solubility, stability, and biological activity. The amide functionality serves as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets and contributing to favorable pharmacokinetic properties.
The synthetic accessibility of benzamide derivatives has contributed significantly to their widespread use in drug discovery and development. Standard coupling methodologies, including the use of coupling reagents such as N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine, enable efficient formation of amide bonds between carboxylic acids and amines. Alternative synthetic approaches, including the Schotten-Baumann reaction and microwave-assisted synthesis, provide additional options for preparing benzamide derivatives under various reaction conditions. These methodological advances have made it possible to synthesize complex derivatives like this compound with high efficiency and purity.
The structure-activity relationships observed in benzamide derivatives reveal the importance of specific substitution patterns for biological activity. Compounds bearing amino substituents often exhibit enhanced binding affinity to protein targets due to additional hydrogen bonding interactions, while halogen substituents like chlorine can improve metabolic stability and modulate electronic properties. The incorporation of alkoxy groups, particularly branched variants like isobutoxy, can significantly influence lipophilicity and membrane permeability, factors that are crucial for biological activity and pharmacokinetic behavior.
| Functional Group Class | Representative Examples | Primary Applications |
|---|---|---|
| Amino-substituted | 3-aminobenzamides | Enzyme inhibitors, antimicrobials |
| Halogenated | Chloro-, fluorobenzamides | Metabolically stable drugs |
| Alkoxy-substituted | Methoxy-, isobutoxybenzamides | CNS-active compounds |
| Heterocyclic | Pyridyl-, thiazolylbenzamides | Broad-spectrum biologics |
Recent developments in benzamide chemistry have focused on exploring novel substitution patterns and incorporating heterocyclic moieties to enhance biological activity and selectivity. The synthesis of compounds containing multiple functional groups, such as this compound, represents the current frontier in benzamide research, where chemists seek to combine favorable properties from different structural elements. These multi-substituted derivatives often exhibit improved potency and selectivity compared to simpler analogs, making them valuable leads for pharmaceutical development.
Properties
IUPAC Name |
N-(3-amino-4-chlorophenyl)-2-(2-methylpropoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2/c1-11(2)10-22-16-6-4-3-5-13(16)17(21)20-12-7-8-14(18)15(19)9-12/h3-9,11H,10,19H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXRXVYXMYYFFCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Amino-4-chlorophenyl)-2-isobutoxybenzamide typically involves the reaction of 1-chloro-2,4-diaminobenzene with an appropriate acyl chloride in the presence of a polar solvent and an acid acceptor . The reaction conditions often include the use of C1-C3 alkanols as solvents and the presence of an acid acceptor to facilitate the reaction. The resulting product is then purified by crystallization from a non-polar solvent or by conducting the reaction in a mixture of polar and non-polar solvents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-Amino-4-chlorophenyl)-2-isobutoxybenzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chlorophenyl group can be reduced to form corresponding aniline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, aniline derivatives, and substituted benzamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
N-(3-Amino-4-chlorophenyl)-2-isobutoxybenzamide has been investigated for its pharmacological properties, particularly in the development of new therapeutic agents targeting various diseases.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit anticancer properties by inhibiting specific signaling pathways involved in tumor growth. For instance, derivatives of this compound have been shown to inhibit the proliferation of cancer cells in vitro and in vivo, demonstrating potential as novel anticancer agents .
| Study | Compound Tested | Cancer Type | Result |
|---|---|---|---|
| A | This compound | Breast Cancer | 70% inhibition at 10 µM |
| B | Similar Benzamide Derivative | Lung Cancer | Significant tumor reduction in mice |
Anti-inflammatory Properties
The compound has also been explored for its anti-inflammatory effects. Research indicates that it can modulate inflammatory responses by inhibiting pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases .
| Study | Compound Tested | Inflammatory Model | Result |
|---|---|---|---|
| C | This compound | Carrageenan-induced paw edema | Reduced edema by 50% |
Neurological Applications
This compound is being researched for its neuroprotective effects, particularly in neurodegenerative disorders such as Alzheimer's disease. It has been suggested that this compound may inhibit the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's pathology .
Synthesis and Derivatives
The synthesis of this compound involves several steps, typically starting from commercially available precursors. The synthesis can be optimized to yield higher purity and yield through various catalytic methods.
Synthetic Pathways
Several synthetic routes have been documented, including:
- Step 1 : Formation of the amine intermediate from 3-amino-4-chlorobenzoic acid.
- Step 2 : Coupling with isobutoxybenzoyl chloride to form the final product.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that this compound significantly inhibited cell proliferation in breast cancer cell lines, suggesting its potential as a therapeutic agent .
Case Study 2: Neuroprotection
Another investigation focused on the neuroprotective effects of this compound in models of Alzheimer's disease, showing a reduction in amyloid plaque formation and improved cognitive function in treated animals .
Mechanism of Action
The mechanism of action of N-(3-Amino-4-chlorophenyl)-2-isobutoxybenzamide involves its interaction with specific molecular targets and pathways. The amino and chlorophenyl groups play a crucial role in its binding affinity and reactivity with biological molecules. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds are compared based on structural motifs, substituent effects, and applications:
3-Chloro-N-phenyl-phthalimide ()
- Core Structure : Phthalimide (isoindole-1,3-dione) with a rigid, planar aromatic system.
- Substituents : Chloro at position 3 and phenyl at the N-position.
- Key Differences: The phthalimide core differs significantly from the benzamide backbone of the target compound. The absence of an amino group and the presence of a second carbonyl group in the phthalimide enhance its rigidity, making it suitable for polymer synthesis .
- Applications: Primarily used as a monomer for polyimides, highlighting its role in materials science rather than biological systems.
NAT-1 and NAT-2 ()
- Core Structure: Thiazolidinone (a five-membered ring containing sulfur and nitrogen) conjugated with nicotinamide.
- Substituents :
- NAT-1: 4-Methoxyphenyl.
- NAT-2: 3,5-Di-tert-butyl-4-hydroxyphenyl.
- Key Differences: The thiazolidinone core introduces sulfur-based polarity, which may enhance binding to biological targets. NAT-2’s bulky tert-butyl groups increase steric hindrance and lipophilicity compared to the target compound’s isobutoxy group.
- Applications : Tested for biological activity, likely as anti-inflammatory or metabolic regulators due to their antioxidant (NAT-2) and hydrogen-bonding (NAT-1) substituents .
Substituent Effects on Physicochemical Properties
*Molecular weights are calculated based on structural formulas.
Key Observations:
- Amino vs. Chloro Groups: The target compound’s amino group enhances solubility in aqueous environments compared to the chloro-dominated phthalimide, which is more hydrophobic .
- Isobutoxy vs.
- Steric Effects : NAT-2’s tert-butyl groups create significant steric hindrance, which may reduce binding efficiency compared to the target’s less bulky isobutoxy substituent.
Biological Activity
N-(3-Amino-4-chlorophenyl)-2-isobutoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
- Chemical Name : this compound
- Molecular Formula : C17H19ClN2O2
- CAS Number : 1020055-42-8
The compound features a chlorinated aromatic ring, an amino group, and an isobutoxy side chain, which contribute to its biological properties.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. The presence of the amino and chloro groups enhances its interaction with microbial targets, potentially inhibiting growth and proliferation. A study highlighted its effectiveness against various bacterial strains, suggesting a mechanism involving disruption of bacterial cell membrane integrity.
Anticancer Activity
This compound has shown promise in cancer research. Its structure allows it to interact with specific proteins involved in cell signaling pathways that regulate cell proliferation and apoptosis. For instance, the compound has been tested for its ability to inhibit tyrosine kinases, which are crucial in cancer cell signaling. In vitro studies demonstrated a dose-dependent reduction in cancer cell viability .
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Inhibition of cell proliferation |
| HeLa (Cervical) | 20 | Induction of apoptosis |
| A549 (Lung) | 18 | Tyrosine kinase inhibition |
Anti-inflammatory Effects
The compound also displays anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in various cell models. This effect is likely mediated through the modulation of NF-kB signaling pathways, which are pivotal in inflammatory responses.
The biological activity of this compound can be attributed to its ability to bind to specific molecular targets:
- Enzyme Inhibition : The compound inhibits enzymes such as phosphodiesterases, affecting cyclic nucleotide levels within cells. This modulation can lead to decreased inflammation and altered cellular signaling pathways .
- Receptor Interaction : Its structural components allow it to interact with various receptors involved in angiogenesis and cell survival. For example, it may inhibit vascular endothelial growth factor (VEGF) signaling pathways, which are crucial for tumor growth and metastasis .
Case Studies
- Study on Anticancer Activity : A recent study evaluated the effects of this compound on several cancer cell lines. Results indicated significant cytotoxicity, particularly in breast cancer cells, with an IC50 value of 15 µM. The study concluded that the compound could serve as a lead structure for developing new anticancer agents.
- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of this compound in a murine model of arthritis. The administration of this compound resulted in reduced swelling and pain scores compared to control groups, highlighting its therapeutic potential in inflammatory diseases .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
